molecular formula C2H4O3<br>C2H4O3<br>HOCH2COOH B6592874 Glycolic acid CAS No. 26124-68-5

Glycolic acid

Cat. No.: B6592874
CAS No.: 26124-68-5
M. Wt: 76.05 g/mol
InChI Key: AEMRFAOFKBGASW-UHFFFAOYSA-N
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Description

Glycolic acid, also known as hydroxyacetic acid, is the simplest alpha-hydroxy acid (AHA) with the chemical formula HOCH₂COOH. It is a colorless, odorless, and hygroscopic crystalline solid that is highly soluble in water. This compound is widely used in various skin-care products due to its exfoliating properties and is naturally found in some sugar crops .

Mechanism of Action

Target of Action

Glycolic acid, a member of the alpha-hydroxy acid (AHA) family, primarily targets the stratum corneum , the outermost layer of the skin . It also targets Glucose-6-phosphate 1-dehydrogenase , an enzyme in humans .

Mode of Action

This compound works by loosening the binding between dead skin cells , allowing them to slough off . This exfoliative action reveals skin that is more youthful, smooth, and fresh . In low concentrations (2–5%), this compound facilitates progressive weakening of cohesion of the intercellular material of the stratum corneum, resulting in uniform exfoliation of its outermost layers .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to skin cell turnover and collagen production . This compound accelerates skin cell turnover, promoting collagen production, an important component of thick, healthy skin . This action results in diminished lines and wrinkles, and fades or eliminates the appearance of dark spots and hyperpigmentation .

Pharmacokinetics

It’s known that poly(lactic-co-glycolic acid) nanoparticles (plga-nps) can modulate drug release, pharmacokinetics, and the biodistribution profiles of drugs .

Result of Action

The primary result of this compound’s action is the exfoliation of the skin , which helps to clear away dead skin cells, reducing dullness and giving the skin a more radiant appearance . It also stimulates collagen production, which is essential for maintaining the skin’s firmness and elasticity . As a humectant, this compound draws and retains moisture within the skin to maintain hydration which effectively strengthens the skin barrier and skin health .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is highly soluble in various solvents, including water, methanol, ethanol, acetone, and ethyl acetate . Moreover, the polymer of this compound can degrade quickly in the natural environment, making it a more environmentally friendly option compared to traditional plastics .

Biochemical Analysis

Biochemical Properties

Glycolic acid is a small organic molecule, consisting of two carbon atoms, four hydrogen atoms, and three oxygen atoms . It is a strong acid and is therefore quite reactive with bases . The same liver enzymes that process ethylene glycol also process this compound, producing oxalate in both cases .

Cellular Effects

This compound is easily absorbed into your skin because it has extremely small molecules compared to other AHAs . Once absorbed by your skin, it acts as a chemical exfoliator and dissolves dead skin cells on the surface of your epidermis . When you apply this compound to your skin, it also boosts your skin’s collagen production . This protein helps plump the skin and give it a firm yet elastic feel .

Molecular Mechanism

This compound sheds away dead skin cells quickly by increasing cell turnover, allowing new skin cells to replace old skin cells . It also boosts your skin’s collagen production . This protein helps plump the skin and give it a firm yet elastic feel .

Temporal Effects in Laboratory Settings

In the initial weeks, the skin’s texture improves, regaining its radiance . After a month of use, clogged pores, blackheads, and spots begin to disappear . After one to two months of use, minor pigmentation flaws (dark and uneven complexion) disappear . After one to six months of daily application, benefits are visible in terms of skin ageing .

Dosage Effects in Animal Models

The lethal dose or concentration (LD, LC) of this compound is 1950 mg/kg (rat, oral) and 2040 mg/kg (rat, oral) . The median concentration (LC50) is 7.7 ppm (rat, 4h) and 3.6 ppm (rat, 4h) .

Metabolic Pathways

This compound can be synthesized in various ways . It is used as an intermediate in organic synthesis and several reactions, such as oxidation-reduction, esterification, and long chain polymerization .

Transport and Distribution

Poly(lactic-co-glycolic acid) nanoparticles (PLGA-NPs) hold tremendous promise for such applications because of their ability to modulate drug release, pharmacokinetics, the biodistribution profiles of drugs, and the surface functionalization for targeted delivery .

Subcellular Localization

In rice, it has been found that OsGR1 and OsGR2, with distinct enzymatic characteristics, function redundantly in detoxifying this compound in rice plants under normal growth conditions .

Comparison with Similar Compounds

Glycolic acid is part of the alpha-hydroxy acid (AHA) family, which includes other compounds such as lactic acid, citric acid, and malic acid . Compared to these, this compound has the smallest molecular size, allowing it to penetrate the skin more deeply and work faster . This makes it particularly effective in skincare applications.

Similar Compounds

This compound’s unique properties, such as its small molecular size and high solubility, make it a versatile and valuable compound in various fields.

Properties

IUPAC Name

2-hydroxyacetic acid
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InChI

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)
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InChI Key

AEMRFAOFKBGASW-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)O
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Molecular Formula

Record name HYDROXYACETIC ACID
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Related CAS

26124-68-5, Array
Record name Glycolic acid polymer
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Record name Hydroxyacetic acid
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DSSTOX Substance ID

DTXSID0025363
Record name Glycolic acid
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Molecular Weight

76.05 g/mol
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Physical Description

Colorless, odorless crystals; [HSDB] Hygroscopic; Commonly available commercially as 70% solution; [ICSC], Solid, COLOURLESS HYGROSCOPIC CRYSTALS.
Record name Glycolic acid
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Record name Glycolic acid
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Boiling Point

100 °C, BP: decomposes
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Solubility

Soluble in ethanol, ethyl ether, Soluble in methanol, acetone, acetic acid, Solubility in water: very good
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Density

1.49 at 25 °C/4 °C, Relative density (water = 1): 1.49
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Vapor Density

Relative vapor density (air = 1): 2.6
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Vapor Pressure

0.02 [mmHg], 2.0X10-2 mm Hg at 25 °C (extrapolated)
Record name Glycolic acid
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Mechanism of Action

Ethylene glycol toxicity results from its metabolism to glycolic acid and other toxic metabolites. The accumulation of glycolate and the elimination kinetics of ethylene glycol and its metabolites are not well understood, so studies with male Sprague-Dawley rats and mixed breed dogs have been carried out. Ethylene glycol was administered by gavage to rats and dogs which were placed in metabolic cages for urine and blood sample collection at timed intervals. The peak plasma level of ethylene glycol occurred at 2 hr after dosing and that of glycolate between 4-6 hr. The rate of ethylene glycol elimination was somewhat faster in rats with a half-life of 1.7 hr compared to 3.4 hr in dogs. The maximum plasma level of glycolate was greater in rats although the pattern of accumulation was similar to that in dogs. Glycolate disappeared from the plasma at the same time as ethylene glycol, suggesting a slower rate of elimination of the metabolite than that of ethylene glycol. Renal excretion of ethylene glycol was an important route for its elimination accounting for 20-30% of the dose. Renal excretion of glycolate represented about 5% of the dose. Ethylene glycol induced an immediate, but short lived diuresis compared to that in control rats. Minimal clinical effects (mild acidosis with no sedation) were noted at these doses of ethylene glycol (1-2 g/kg) in both rats and dogs. The results indicate that the toxicokinetics of ethylene glycol and glycolate were similar in both species., The effect of 0.35 to 0.8 mmol/kg glycolic acid and 1.0 to 4.4 mmol/kg sodium glycolate on cyclopropane-epinephrine induced cardiac arrhythmias was examined using dogs. Doses of 0.35 to 0.5 mmol/kg glycolic acid increased the duration of arrhythmias in the 13 dogs tested, whereas doses >0.5 mmol/kg decreased or totally eliminated the arrhythmias in each of 11 dogs. Depression was observed for many of the dogs at higher doses. Sodium glycolate was much less effective in decreasing the arrhythmias, with 3 mmol/kg being required and its action being transient.
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Color/Form

Colorless, translucent solid, Solid glycolic acid forms colorless, monoclinic, prismatic crystals., Orthorhombic needles from water; leaves from diethyl ether

CAS No.

79-14-1, 26124-68-5
Record name Glycolic acid
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Record name Hydroxyacetic acid
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Record name GLYCOLIC ACID
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Record name Glycolic acid
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Melting Point

78-80 °C (alpha-modification); 63 °C (beta-modification, metastable), MP: 79.5 °C, 75 - 80 °C, 80 °C
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Synthesis routes and methods I

Procedure details

2.4 g of sodium hydride (60% suspension in oil) are added to a solution of all the amount of 1-benzyl-3-hydroxymethylindazole obtained as described above, in 70 ml of tetrahydrofuran and the reaction mixture is heated to reflux under a stream of an inert gas (nitrogen). A solution of 3.5 g of bromoacetic acid in 40 ml of tetrahydrofuran is then added and the reaction mixture is refluxed for 90 minutes. After cooling, the reaction mixture is worked out in a standard manner and acidified. The resulting product is recrystallized from isopropanol. The ether of 1-benzyl-3-hydroxymethylindazole with glycolic acid is thus obtained (Compound I, R=R'=R"'=H), m.p. 136°-138° C.
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2.4 g
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3.5 g
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40 mL
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70 mL
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Synthesis routes and methods II

Procedure details

Maltose monohydrate (0.10g, 0.28 mmoles) was dissolved in 0.16M sodium hydroxide solution (5 ml, 0.8 mmoles) and 30% hydrogen peroxide (40 1, 0.37 mmoles) was added. The mixture was heated at 70° C. for 24 hours to produce (S)-3,4-dihydroxybutanoic acid and glycolic acid in the reaction mixture which can be separated by liquid chromatographic techniques if necessary or desired.
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Maltose monohydrate
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0.1 g
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5 mL
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0.37 mmol
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Synthesis routes and methods III

Procedure details

Cationic poly(lactic acid, glycolic acid) microcarriers (cPLGA) were prepared as follows. 0.875 g of poly (D,L-lactide-co-glycolide) 50:50 polymer (Boehringer Mannheim, Indianapolis, Ind.) with an intrinsic viscosity of 0.41 dl/g (0.1%, chloroform, 25° C.) was dissolved in 7.875 g of methylene chloride at 10% w/w concentration, along with 0.3 g of DOTAP. The clear organic phase was then emulsified into 500 ml of PVA aqueous solution (0.35% w/v) by homogenization at 4000 rpm for 30 minutes at room temperature using a laboratory mixer (Silverson L4R, Silverson Instruments). System temperature was then raised to 40° C. by circulating hot water through the jacket of the mixing vessel. Simultaneously, the stirring rate was reduced to 1500 rpm, and these conditions were maintained for 2 hours to extract and evaporate methylene chloride. The microsphere suspension was allowed to cool down to room temperature with the help of circulating cold water.
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0.875 g
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0.3 g
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7.875 g
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Synthesis routes and methods IV

Procedure details

Quantity
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Name
COC(=O)Nc1nc2ccccc2n1C(=O)O
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Extracted from reaction SMILES
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reactant
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Synthesis routes and methods V

Procedure details

Use of a hydrophobic solvent for extraction of the carboxylic acid from the hydrolyzed mixture is necessary if the carboxylic acid and aqueous glycolic acid does not phase separate and may be helpful to improve the separation even if not required to form two phases. In a second embodiment of the invention as set forth in FIG. 2, Carbon Monoxide Stream 1, Aqueous Formaldehyde Stream 2, and Valeric Acid Stream 3 are fed to Hydrocarboxylation Reactor 50 which comprises a fixed bed, solid catalyst (not shown). The Effluent Stream 4 comprises the esters of glycolic and valeric acid including 2-valeryloxyacetic acid. Effluent Stream 4 and Water Stream 8 are fed to Hydrolyzer 55. Hydrolyzer 55 is operated at sufficient temperature, pressure, and residence time to produce Hydrolyzed Mixture Stream 9 comprising glycolic acid, valeric acid, and water. Hydrolyzed Mixture Stream 9 is separated into two phases in Decanter 65. The organic phase is recycled to Hydrocarboxylation Reactor 50 as Valeric Acid Stream 3. Aqueous Glycolic Acid Stream 12 exits Decanter 65 and is fed, along with First Ethylene Glycol Stream 13 to Esterification Unit 80. Water Stream 14 and Glycolate Ester Oligomer Stream 15 exit Esterification Unit 80. Glycolate Ester Oligomer Stream 15 is hydrogenated using Hydrogen Stream 16 in Hydrogenation Unit 90. Hydrogenation Unit 90 produces Second Ethylene Glycol Stream 17 which can be split into Ethylene Glycol Product Stream 18 and First Ethylene Glycol Stream 13 which is recycled to Esterification Unit 80.
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[Compound]
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esters
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Name
2-valeryloxyacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycolic acid
Reactant of Route 2
Glycolic acid
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Q & A

Q1: What is the chemical structure of glycolic acid?

A1: this compound, also known as hydroxyacetic acid, is the smallest α-hydroxy acid (AHA). Its structure consists of a carboxylic acid group (-COOH) attached to a hydroxy group (-OH) on the adjacent carbon atom.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C2H4O3, and its molecular weight is 76.05 g/mol.

Q3: How is this compound typically characterized?

A3: this compound can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy. [] These techniques provide information about the structure, bonding, and functional groups present in the molecule.

Q4: How does the pH of a this compound solution affect its stability?

A4: Studies have shown that the degradation rate of this compound-based materials, such as surgical sutures, is influenced by pH. [] They tend to degrade faster in alkaline conditions, with complete degradation observed at a pH of 10. [] This information is crucial when considering the storage and application of this compound-containing products.

Q5: How does this compound interact with biological tissues?

A5: this compound, when applied topically, interacts with the stratum corneum, the outermost layer of the skin. [] It causes thinning of the stratum corneum, enhancement of the granular layer, and epidermal thickening. [] This keratolytic action forms the basis for its use in chemical peels for treating photoaged skin. []

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound itself is not a catalyst, its presence can influence reactions. For example, this compound is a known product of glyoxal conversion. [] Studies investigating the catalytic synthesis of this compound and its methyl ester from glyoxal have shown that the reaction proceeds over solid acid and basic catalysts based on mixed oxides of aluminum, tin, titanium, zirconium, and magnesium. []

Q7: What factors influence the yield of this compound in these catalytic reactions?

A7: Research indicates that the type of catalyst significantly impacts the yield of this compound. Basic catalysts tend to minimize unwanted oligomerization, leading to higher yields of this compound (60-69%) compared to acidic catalysts (28-40%). []

Q8: What is the role of this compound oxidase in plants?

A8: this compound oxidase is an enzyme found in plant tissues, particularly in green parts exposed to light. [] It plays a role in photorespiration, a process that occurs alongside photosynthesis. [, , ]

Q9: How does this compound impact the activity of tyrosinase?

A9: Research shows that this compound exhibits inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. [] Increasing concentrations of this compound (up to 2%) led to a higher inhibitory rate on tyrosinase activity. []

Q10: How is this compound used in treating melasma?

A10: this compound is employed in chemical peels to treat melasma, a skin condition characterized by hyperpigmentation. [, , ] It works by exfoliating the skin, reducing the appearance of dark patches. Studies have compared the efficacy of this compound peels with other treatment modalities, such as triple-combination peels and tranexamic acid injections, in managing melasma. [, ]

Q11: How is this compound utilized in drug delivery systems?

A11: this compound is a key component of poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer widely used in drug delivery applications. [, , , ] PLGA-based microspheres and nanoparticles have been investigated for the sustained release of various drugs, including interferon alpha (IFN-α), progesterone, and entecavir. [, , ]

Q12: How does the composition of PLGA affect drug release?

A12: The ratio of lactic acid to this compound in PLGA significantly influences the drug release profile. [] A higher this compound content typically leads to faster drug release due to its faster degradation rate. []

Q13: What analytical techniques are used to measure this compound?

A13: Gas chromatography-mass spectrometry (GC-MS) is a common method for the simultaneous analysis of ethylene glycol and its metabolite, this compound, in biological samples. [, ] This technique involves derivatizing the compounds before analysis to enhance their volatility and detectability. [] Another method is hydrophilic interaction liquid chromatography (HILIC), which offers improved selectivity compared to reversed-phase liquid chromatography for determining this compound, particularly in the context of studying photorespiration in marine microalgae. []

Q14: What are the potential toxicological concerns associated with ethylene glycol and its metabolite, this compound?

A14: Ethylene glycol ingestion is a serious medical concern. [, ] When metabolized, it forms this compound, which contributes to metabolic acidosis, a potentially life-threatening condition. [, ] Therefore, timely diagnosis and treatment of ethylene glycol poisoning are crucial.

Q15: Are there any environmental concerns regarding this compound?

A15: While this compound is generally considered biodegradable, its widespread use and potential release into the environment necessitate careful consideration. [] Further research is needed to assess its long-term ecological impact and develop sustainable practices for its production, use, and disposal.

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